molecular formula C11H14O3 B102055 Methyl 2-propoxybenzoate CAS No. 18167-33-4

Methyl 2-propoxybenzoate

Cat. No. B102055
CAS RN: 18167-33-4
M. Wt: 194.23 g/mol
InChI Key: CIFXXSVGKCRQHZ-UHFFFAOYSA-N
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Description

“Methyl 2-propoxybenzoate” is a chemical compound with the molecular formula C11H14O3 . It is related to methyl benzoate, which has a pleasant smell and is used in perfumery .


Molecular Structure Analysis

The molecular structure of “Methyl 2-propoxybenzoate” consists of a benzene ring substituted with a propoxy group and a methyl ester . The exact structure can be found in chemical databases .

Scientific Research Applications

Neuroprotective Effects

Methyl 3,4-dihydroxybenzoate (MDHB), a related compound to Methyl 2-propoxybenzoate, has been studied for its neuroprotective effects against oxidative damage in SH-SY5Y human neuroblastoma cells. It was found effective in mitigating oxidative stress and inhibiting apoptosis in these cells, suggesting its potential in neuroprotective applications (Cai et al., 2016).

Cosmetic, Drug, and Food Preservative

Methyl 4-hydroxybenzoate, commonly known as methyl paraben, is used as an antimicrobial agent in cosmetics, personal care products, and as a food preservative. A study has detailed its single crystal X-ray structure and explored the molecular determinants underlying its pharmaceutical activity, highlighting its significance in various industries (Sharfalddin et al., 2020).

Pharmaceutical and Chemical Applications

Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, designed for treating hyperproliferative and inflammatory disorders and cancer, represents the application of similar compounds in pharmaceutical and chemical research. An efficient large-scale synthesis method for this compound was developed, showcasing its relevance in medical research (Kucerovy et al., 1997).

Antimicrobial and Antifungal Properties

Methyl 2,3-dihydroxybenzoate, isolated from Paenibacillus elgii, demonstrated significant antifungal activity against important plant pathogens. This finding indicates its potential as a biofungicide in managing plant diseases, highlighting another scientific application of compounds similar to Methyl 2-propoxybenzoate (Lee et al., 2017).

Antioxidant Food Additives

Gallic acid and its alkyl esters, which include methyl esters similar to Methyl 2-propoxybenzoate, are used as antioxidant food additives. Their properties have been studied in various cell lines, indicating their potential in enhancing food preservation (Serrano et al., 1998).

Environmental Behavior

Research on parabens, which are structurally related to Methyl 2-propoxybenzoate, has focused on their occurrence, fate, and behavior in aquatic environments. These studies provide insights into the environmental impact of these compounds, crucial for understanding their ecological footprint (Haman et al., 2015).

properties

IUPAC Name

methyl 2-propoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-8-14-10-7-5-4-6-9(10)11(12)13-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFXXSVGKCRQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454640
Record name Methyl 2-propoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-propoxybenzoate

CAS RN

18167-33-4
Record name Methyl 2-propoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18167-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-propoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-propoxy-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 2-hydroxybenzoate (1.05 g) and potassium carbonate (1.43 g) in dimethylformamide (10 ml) was added propyl iodide (1.41 g) under ice-water cooling and the mixture was stirred at 0° C. for 2 hours. The mixture was partitioned between ethyl acetate and water. The organic layer was separated, washed with 1N sodium hydroxide solution, water and brine, dried over magnesium sulfate, and evaporated in vacuo. The residue was purified by silica gel column chromatography eluting with a mixture of hexane and ethyl acetate (20:1) to give methyl 2-(propyloxy)benzoate as colorless oil (853 mg).
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Pařík, S Šenauerová, V Lišková… - Journal of …, 2006 - Wiley Online Library
… The reactions tested by us were carried out with methyl 2-methoxybenzoate, methyl 2-ethoxybenzoate and methyl 2propoxybenzoate [30] as the starting substances, our aim being to …
Number of citations: 18 onlinelibrary.wiley.com
WJ Coates, B Connolly, D Dhanak… - Journal of medicinal …, 1993 - ACS Publications
… Methyl salicylate was converted into methyl 2-propoxybenzoate and the ester saponified to 2-propoxybenzoic acid in 43 % overall yield. The acid was converted into the title compound …
Number of citations: 29 pubs.acs.org
L Gao - 2022 - search.proquest.com
… To a round bottom flash, methyl 2-propoxybenzoate 25 (2.00 g, 1.03 mmol) suspended in 80 mL of ethanol and 10 mL of hydrazine hydrate and then the mixture was heated at reflux for …
Number of citations: 2 search.proquest.com
AC Ojeda Porras - 2015 - repositorio.uniandes.edu.co
"En el presente documento se describe el trabajo realizado en el periodo de tiempo comprendido entre agosto de 2014 y octubre de 2015, en el laboratorio de Síntesis Orgánica Bio- y …
Number of citations: 1 repositorio.uniandes.edu.co
ACO Porras - 2016 - repositorio.uniandes.edu.co
En el presente documento se describe el trabajo realizado en el periodo de tiempo comprendido entre agosto de 2014 y octubre de 2015, en el laboratorio de Síntesis Orgánica Bio-y …
Number of citations: 0 repositorio.uniandes.edu.co

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